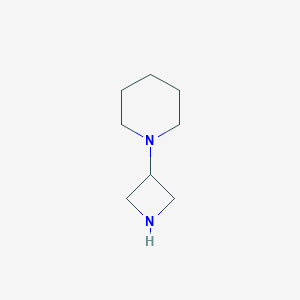

1-(Azetidin-3-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYMNAQUZAVQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598636 | |

| Record name | 1-(Azetidin-3-yl)piperidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-86-3 | |

| Record name | 1-(Azetidin-3-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138022-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)piperidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Azetidin-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azetidin-3-yl)piperidine is a heterocyclic compound of growing interest in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, including its structure, and available physicochemical data. A plausible synthetic route via aza-Michael addition is detailed, along with a discussion of its expected reactivity based on the constituent azetidine (B1206935) and piperidine (B6355638) rings. The guide also touches upon its application as a PROTAC linker and outlines essential safety and handling information. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a saturated heterocyclic amine containing both a four-membered azetidine ring and a six-membered piperidine ring. Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 138022-86-3 | |

| Molecular Formula | C₈H₁₆N₂ | |

| Molecular Weight | 140.23 g/mol | |

| Canonical SMILES | C1CCN(CC1)C2CNC2 | |

| InChI | InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 0.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 15.3 Ų | |

| Complexity | 104 |

Synthesis

A plausible and efficient method for the synthesis of this compound and its derivatives is the aza-Michael addition of piperidine to an activated azetidine precursor.

Synthetic Pathway: Aza-Michael Addition

The synthesis involves the reaction of piperidine with a suitable Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent removal of the Boc protecting group yields the final product.

Experimental Protocol (General)

The following is a general protocol based on the aza-Michael addition methodology. Specific reaction conditions may require optimization.

-

Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate: To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., acetonitrile), add a phosphonate (B1237965) reagent such as methyl diethylphosphonoacetate (B8399255) and a base (e.g., DBU). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques like column chromatography.

-

Aza-Michael Addition: Dissolve the purified methyl 2-(N-Boc-azetidin-3-ylidene)acetate in an appropriate solvent (e.g., acetonitrile). Add piperidine and a catalytic amount of DBU. The reaction mixture is heated (e.g., to 65°C) and stirred for several hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

-

Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane). An acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, which may be further purified if necessary.

Reactivity

The reactivity of this compound is dictated by the chemical nature of its two constituent rings and the two secondary amine functionalities.

-

Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under acidic conditions. However, the ring is generally more stable than the three-membered aziridine (B145994) ring.

-

Piperidine Ring: The piperidine ring exists in a stable chair conformation. The nitrogen atom of the piperidine is a tertiary amine and is nucleophilic.

-

Amine Functional Groups: The molecule possesses two nitrogen atoms, one in each ring. The exocyclic nitrogen of the piperidine is a tertiary amine, while the nitrogen within the azetidine ring is a secondary amine. The secondary amine of the azetidine ring is available for reactions such as acylation, alkylation, and sulfonylation. The tertiary amine of the piperidine is a weaker nucleophile but can still participate in reactions such as quaternization.

Spectroscopic Data

While specific, experimentally verified spectroscopic data for this compound is not widely published, the following table provides expected chemical shifts based on the analysis of similar structures. Researchers should obtain and interpret their own analytical data for confirmation.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the piperidine ring (typically in the range of 1.4-2.8 ppm). Signals for the protons on the azetidine ring (likely in the range of 3.0-4.0 ppm). A broad singlet for the N-H proton of the azetidine ring. |

| ¹³C NMR | Signals for the carbon atoms of the piperidine ring (typically in the range of 25-55 ppm). Signals for the carbon atoms of the azetidine ring (likely in the range of 40-60 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 141.1386. |

| IR Spectroscopy | N-H stretching vibration for the secondary amine of the azetidine ring (around 3300-3500 cm⁻¹). C-N stretching vibrations. C-H stretching and bending vibrations for the aliphatic rings. |

Biological Activity and Applications

The primary documented application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

1-(Azetidin-3-yl)piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into novel chemical entities to explore new regions of chemical space. Its rigid azetidine (B1206935) core, combined with the more flexible piperidine (B6355638) moiety, allows for the precise positioning of substituents and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a detailed overview of a primary synthetic pathway to this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in its efficient synthesis. The principal route detailed herein involves a Horner-Wadsworth-Emmons reaction to form a key α,β-unsaturated ester, followed by an aza-Michael addition of piperidine and subsequent deprotection.

Primary Synthesis Pathway: A Three-Step Approach

The most prominently documented and efficient synthesis of this compound proceeds through a three-step sequence starting from the commercially available N-Boc-azetidin-3-one. This pathway is characterized by its high yields and straightforward experimental procedures.

The overall synthetic scheme is as follows:

Spectroscopic Profile of 1-(Azetidin-3-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-(Azetidin-3-yl)piperidine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally related azetidine (B1206935) and piperidine (B6355638) derivatives to forecast the anticipated spectral features. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and similar molecules in a research and development setting.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the typical chemical shifts observed for protons and carbons in azetidine and piperidine ring systems.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| ~3.5 - 3.7 | m | 2H | Azetidine-CH₂ (α to NH) |

| ~3.2 - 3.4 | m | 1H | Azetidine-CH |

| ~2.9 - 3.1 | t | 2H | Azetidine-CH₂ (α to N-piperidine) |

| ~2.3 - 2.5 | m | 4H | Piperidine-CH₂ (α to N) |

| ~1.8 | s (broad) | 1H | NH |

| ~1.5 - 1.7 | m | 4H | Piperidine-CH₂ (β to N) |

| ~1.4 - 1.5 | m | 2H | Piperidine-CH₂ (γ to N) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~60 - 65 | Azetidine-CH |

| ~50 - 55 | Piperidine-CH₂ (α to N) |

| ~45 - 50 | Azetidine-CH₂ |

| ~26 - 30 | Piperidine-CH₂ (β to N) |

| ~24 - 26 | Piperidine-CH₂ (γ to N) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are characteristic of secondary amines and saturated C-H and C-N bonds.

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch (Azetidine) |

| ~2920 - 2960 | Strong | C-H Stretch (Asymmetric, CH₂) |

| ~2850 - 2880 | Strong | C-H Stretch (Symmetric, CH₂) |

| ~1440 - 1470 | Medium | C-H Bend (Scissoring) |

| ~1100 - 1200 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is for a standard electron ionization (EI) source. The molecular weight of this compound is 140.23 g/mol . Cyclic amines are known to produce a discernible molecular ion peak.[1]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M-H]⁺ |

| 111 | Moderate | [M-C₂H₅]⁺ (Loss of ethyl group from piperidine) |

| 84 | High | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 70 | High | [C₄H₈N]⁺ (Azetidine ring fragmentation product) |

| 56 | High | [C₃H₆N]⁺ (Further fragmentation) |

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments. These protocols can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.[4] Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[5] For transmission, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.[5]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.[6]

-

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions.[8] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

-

Data Processing: The data system plots the relative abundance of ions as a function of their m/z ratio to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 1-(Azetidin-3-yl)piperidine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(Azetidin-3-yl)piperidine, a key building block in medicinal chemistry, particularly recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is crucial for its application in drug design, synthesis, and formulation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for predicting the compound's behavior in biological systems and for guiding its use in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 138022-86-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆N₂ | [1][2][3][4] |

| Molecular Weight | 140.23 g/mol | [1][2][3] |

| Appearance | Yellow to white solid | [4] |

| Boiling Point | 216.5°C at 760 mmHg | [1] |

| Density | 1.014 g/cm³ | [1] |

| Flash Point | 92.4°C | [1] |

| Refractive Index | 1.517 | [1] |

| Vapor Pressure | 0.14 mmHg at 25°C | [1] |

| Storage Conditions | 2-8°C, sealed in a dry place | [1][3][4] |

Computed Properties for Drug Development

Computational models provide valuable insights into a molecule's pharmacokinetic profile. The following table outlines key computed descriptors for this compound that are relevant to its behavior as a drug fragment.

| Computed Property | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration. |

| logP (Octanol-Water Partition Coefficient) | 0.71 | Measures lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 | Affects solubility and binding interactions. |

| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. |

Experimental Protocols

Accurate experimental determination of physicochemical properties is vital. While specific experimental reports for this compound are not publicly detailed, the following sections describe standard, widely accepted protocols for determining key parameters.

3.1. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target engagement. Potentiometric titration is a high-precision technique for pKa determination.[5]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

-

Methodology:

-

Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low. The ionic strength is kept constant using an electrolyte like 0.15 M KCl.[6]

-

Calibration: The pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[6][7]

-

Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). It is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[6] The solution is stirred continuously, and the pH is recorded after each addition, allowing the reading to stabilize.

-

Analysis: The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5).[6] A plot of pH versus the volume of titrant added is generated. The pKa values correspond to the pH at the half-equivalence points. Since this compound has two basic nitrogen atoms, two pKa values are expected.

-

Replication: The procedure is repeated at least three times to ensure reproducibility.[6]

-

3.2. Determination of logP by Shake-Flask Method

The partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity.[8]

-

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.

-

Methodology:

-

Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4 for logD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[9][10]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel at a defined volume ratio and shaken vigorously until equilibrium is reached (typically several hours).[8]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[10]

-

Calculation: The logP (or logD at a specific pH) is calculated as: logP = log ( [Concentration]octanol / [Concentration]aqueous )

-

3.3. Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability.[11] The shake-flask method is the classical approach for determining thermodynamic equilibrium solubility.[12]

-

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.[12]

-

Methodology:

-

Equilibration: An excess of solid this compound is added to a vial containing an aqueous buffer of a defined pH (e.g., pH 7.4).

-

Agitation: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.[12]

-

Separation: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the saturated solution from the excess solid.[13]

-

Analysis: The concentration of the compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.

-

pH Measurement: The pH of the saturated solution is measured to confirm it has not changed during the experiment.

-

Visualizations: Workflows and Relationships

4.1. Role in PROTAC Synthesis

This compound serves as a linker, a critical component of a PROTAC that connects the ligand for the target protein of interest (POI) to the ligand for an E3 ubiquitin ligase.[14][15] The workflow below illustrates this fundamental role.

4.2. Physicochemical Properties and Their Relevance in Drug Development

The physicochemical properties of a molecule are not independent metrics; they are interconnected and collectively determine its suitability as a drug candidate. This diagram illustrates the relationship between the core properties of this compound and their impact on its pharmacokinetic profile (ADME).

References

- 1. 1-azetidin-3-ylpiperidine [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. 138022-86-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.138022-86-3 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidine: A Versatile Heterocyclic Amine in Drug Discovery

Abstract

1-(Azetidin-3-yl)piperidine is a saturated bicyclic heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, combining the strained four-membered azetidine (B1206935) ring with the stable six-membered piperidine (B6355638) ring, imparts desirable physicochemical properties to parent molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its pivotal role as a structural motif in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Positive Allosteric Modulators (PAMs). Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to equip researchers with the technical knowledge required to leverage this versatile scaffold in drug discovery programs.

Core Chemical Properties and Synthesis

This compound is a secondary amine characterized by the fusion of an azetidine and a piperidine ring. Its chemical properties make it a useful intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 138022-86-3 | [1][2] |

| Molecular Formula | C₈H₁₆N₂ | [1][2] |

| Molecular Weight | 140.23 g/mol | [1][2] |

| Topological Polar Surface Area | 15.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Canonical SMILES | C1CCN(CC1)C2CNC2 | [1] |

Synthesis via Aza-Michael Addition

A primary and efficient method for synthesizing the this compound core structure is through an aza-Michael addition. This reaction involves the conjugate addition of a piperidine nucleophile to an α,β-unsaturated carbonyl compound derived from an azetidine ring.[3][4] The reaction is typically catalyzed by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

The general workflow for this synthesis is depicted below.

Role in Drug Discovery and Development

The rigid, yet non-planar, structure of this compound makes it an attractive linker or scaffold component in drug design. It provides a defined spatial orientation for pharmacophoric groups, which can enhance binding affinity and selectivity.

Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's composition, length, and rigidity are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[6][7]

This compound has been successfully incorporated as a linker component in the development of potent PROTACs.

Case Study: TQ-3959, a BTK Degrader

TQ-3959 is a potent and orally bioavailable PROTAC designed to degrade Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[8][9] this compound is a key component of the linker connecting the BTK-binding moiety to the Cereblon (CRBN) E3 ligase ligand.[10]

| Compound | Target | E3 Ligase | DC₅₀ | Oral Bioavailability (F) in Mice | Reference |

| TQ-3959 | BTK | CRBN | 0.4 nM | 58.0% | [1][8][9] |

-

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

Signaling Pathways Involved in TQ-3959 Mechanism of Action

The mechanism of TQ-3959 involves the simultaneous engagement of the BTK signaling pathway and the CRBN-mediated ubiquitination pathway.

-

BTK Signaling Pathway: BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway.[3][11] Its activation leads to downstream signaling cascades that promote B-cell proliferation and survival.[11] Inhibiting or degrading BTK is a therapeutic strategy for B-cell cancers.

References

- 1. Item - Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of BâCell Malignancies - American Chemical Society - Figshare [acs.figshare.com]

- 2. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Ascendancy of Azetidine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935), a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique conformational constraints impart favorable physicochemical properties to molecules, making it an attractive component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of azetidine-containing compounds, tailored for professionals in drug discovery and development.

Historical Milestones in Azetidine Chemistry

The journey of azetidine from its initial synthesis to its current status as a valuable building block in pharmaceuticals is marked by several key discoveries.

| Year | Milestone | Key Researchers/Institution | Significance |

| 1888 | First synthesis of the azetidine ring.[1][2] | Siegmund Gabriel and J. Weiner | Demonstrated the feasibility of creating the strained four-membered nitrogen heterocycle through intramolecular cyclization of γ-bromopropylamine.[1] |

| 1955 | Discovery of the first naturally occurring azetidine compound, L-azetidine-2-carboxylic acid.[3] | Fowden | Isolated from the lily of the valley (Convallaria majalis), revealing a natural source of the azetidine scaffold.[4][5] |

| 2003 | Azelnidipine (Calblock®), an azetidine-containing calcium channel blocker, is approved in Japan.[6][7] | Sankyo Co., Ltd. | One of the first commercially successful drugs incorporating an azetidine moiety, used for treating hypertension.[6][8] |

| 2012 | Tofacitinib (B832) (Xeljanz®), a Janus kinase (JAK) inhibitor featuring an azetidine ring, is approved by the FDA.[6][7] | Pfizer | A first-in-class JAK inhibitor for the treatment of rheumatoid arthritis, highlighting the utility of azetidines in enzyme inhibition.[6][7] |

| 2015 | Cobimetinib (Cotellic®), a MEK inhibitor containing an azetidine scaffold, receives FDA approval.[6][7] | Exelixis | A targeted cancer therapy, further establishing the role of azetidines in oncology drug development.[6] |

Evolution of Synthetic Methodologies

The synthesis of the strained azetidine ring has historically posed a significant challenge. However, a variety of methods have been developed and refined over the years, providing access to a diverse range of functionalized azetidines.

Foundational Synthetic Approaches

| Method | Description | Key Features |

| Intramolecular Cyclization | The classical and original method involving the cyclization of γ-amino halides or related substrates via nucleophilic substitution.[1] | Simple concept, but can be limited by low yields and side reactions. |

| Aza Paterno-Büchi Reaction | A [2+2] photocycloaddition of an imine and an alkene to form an azetidine ring.[9][10][11][12][13] | Atom-economical and can provide rapid access to complex azetidines, often with stereocontrol.[9][11][12] |

| Ring Expansion of Aziridines | The expansion of a three-membered aziridine (B145994) ring to a four-membered azetidine ring, often mediated by a carbene or ylide.[14] | Provides a route to functionalized azetidines from readily available aziridines.[14] |

| Transition-Metal-Catalyzed C-H Amination | Direct formation of the azetidine ring from acyclic amine precursors through intramolecular C-H activation and amination. | A modern and efficient method for constructing the azetidine core. |

Detailed Experimental Protocols

This protocol describes a common method for the synthesis of the versatile intermediate, 3-hydroxyazetidine hydrochloride, from tert-butylamine (B42293) and epichlorohydrin (B41342).[6][15]

-

Cyclization: To a solution of tert-butylamine in isopropanol, slowly add epichlorohydrin under a nitrogen atmosphere. Stir the reaction mixture at room temperature.

-

Acetyl Reaction: The crude product from the cyclization step is reacted with an acetylating agent, such as acetic anhydride, to protect the hydroxyl and amino groups.

-

Deprotection and Salt Formation: The acetylated intermediate is then treated with hydrochloric acid to remove the tert-butyl and acetyl protecting groups, yielding 3-hydroxyazetidine hydrochloride as a white solid. The product can be purified by recrystallization from a mixture of methanol (B129727) and ethyl acetate.[15]

This protocol outlines a general procedure for the visible light-mediated intramolecular aza Paterno-Büchi reaction.[13]

-

Reaction Setup: In a reaction vessel, dissolve the substrate (an oxime tethered to an alkene) in a suitable solvent (e.g., acetonitrile).

-

Addition of Photocatalyst: Add a catalytic amount of a visible-light photocatalyst (e.g., an iridium-based complex).

-

Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired azetidine.

Azetidine-Containing Compounds in Drug Discovery

The unique structural properties of the azetidine ring have made it a valuable scaffold for the design of potent and selective therapeutic agents.

Marketed Drugs Containing an Azetidine Moiety

| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action | Year of Approval |

| Azelnidipine[6][8] | Calblock® | Antihypertensive | Calcium channel blocker[6] | 2003 (Japan) |

| Tofacitinib[6][7] | Xeljanz® | Immunosuppressant | Janus kinase (JAK) inhibitor[6][7] | 2012 (USA) |

| Cobimetinib[6] | Cotellic® | Antineoplastic | MEK1/2 inhibitor[6] | 2015 (USA) |

Targeting Key Signaling Pathways

Azetidine-containing compounds have been successfully developed to modulate the activity of critical signaling pathways implicated in various diseases.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cell proliferation, survival, and differentiation.[1][16][17] Its aberrant activation is a hallmark of many cancers. Azetidine-based compounds have emerged as potent STAT3 inhibitors.

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which has therapeutic potential in neurological and inflammatory disorders. Azetidine-based carbamates are potent and irreversible inhibitors of MAGL.

Experimental Workflow for Azetidine Compound Development

The discovery and development of novel azetidine-based therapeutic agents follow a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.

Conclusion

From its challenging synthesis in the late 19th century to its current prominent role in drug discovery, the azetidine scaffold has proven to be a valuable asset in medicinal chemistry. The continuous evolution of synthetic methodologies has provided access to a vast chemical space of azetidine-containing molecules. The successful development of several marketed drugs containing this moiety is a testament to its favorable pharmacological properties. As our understanding of disease biology deepens, the unique structural and conformational features of azetidine will undoubtedly continue to be exploited in the design of the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN109336892B - Preparation method of tofacitinib impurity - Google Patents [patents.google.com]

- 8. quantumzeitgeist.com [quantumzeitgeist.com]

- 9. researchgate.net [researchgate.net]

- 10. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Therapeutic Promise of Novel Azetidine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural properties impart valuable physicochemical characteristics to bioactive molecules, making it a privileged motif in drug discovery.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of novel azetidine derivatives, offering a comprehensive resource for researchers engaged in the development of next-generation therapeutics. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes the molecular pathways these compounds modulate.[3]

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated considerable potential as anticancer agents, with various derivatives exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as microtubule assembly and key signal transduction pathways.[3]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of several novel azetidine derivatives is summarized below, with their half-maximal inhibitory concentrations (IC50) presented for comparison.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 1a | A549 (Lung Carcinoma) | 2.2 | [5] |

| HCT116 (Colon Cancer) | 2.1 | [5] | |

| 4A-17 | U251 (Glioblastoma) | 30 | [6] |

| 4A-19 | HepG2 (Liver Cancer) | 460 | [6] |

| U251 (Glioblastoma) | 2130 | [6] | |

| A431 (Skin Carcinoma) | 1500 | [6] | |

| 786-O (Kidney Cancer) | 1800 | [6] | |

| 5a | STAT3 Inhibition | 550 | [7] |

| 5o | STAT3 Inhibition | 380 | [7] |

| 8i | STAT3 Inhibition | 340 | [7] |

Key Signaling Pathways in Azetidine Anticancer Activity

Azetidine derivatives have been shown to interfere with specific signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the STAT3 signaling cascade, a key regulator of tumorigenesis.

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.[3]

Experimental Protocol: Cancer Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines a common method for assessing the antiproliferative activity of novel compounds.

Caption: Workflow for a typical MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are cultured in an appropriate medium (e.g., RPMI 1640 with 10% FBS) and seeded into 96-well plates at a density of approximately 2,000 cells per well.[5]

-

Incubation: The plates are incubated in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.[5]

-

Compound Treatment: The synthesized azetidine derivatives are dissolved (e.g., in DMSO) and added to the wells at varying concentrations.[8]

-

Further Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 values are then calculated.

Antimicrobial Activity of Azetidine Derivatives

Novel azetidine derivatives have also been explored for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal pathogens.[9][10][11][12] The incorporation of the azetidine ring can lead to compounds with significant inhibitory effects on microbial growth.[11]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various azetidine derivatives is presented below, with zones of inhibition or minimum inhibitory concentrations (MIC) provided.

| Compound/Derivative | Microorganism | Activity (Zone of Inhibition, mm) | Standard | Reference |

| M7 | Staphylococcus aureus | 22 | Ampicillin (30 mm) | [13] |

| Escherichia coli | 25 | Ampicillin (27 mm) | [13] | |

| M8 | Escherichia coli | 25 | Ampicillin (27 mm) | [13] |

| D2 | Escherichia coli | Higher than Ampicillin | Ampicillin | [11][12] |

| Staphylococcus aureus | Higher than Ampicillin | Ampicillin | [11][12] | |

| Pseudomonas aeruginosa | Higher than Ampicillin | Ampicillin | [11][12] |

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Azetidin-2-one analog 1 | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |

| Azetidin-2-one analog 2 | Mycobacterium tuberculosis H37Rv | 0.78 | [4] |

| Fluoroquinolone-azetidine hybrid | Methicillin-sensitive S. aureus | 0.25–16.00 | [4] |

| Methicillin-resistant S. aureus | 0.25–16.00 | [4] | |

| Escherichia coli ATCC 35218 | 0.25–16.00 | [4] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

In the context of antimycobacterial activity, a key mechanism of action for some azetidine derivatives is the inhibition of mycolic acid biosynthesis. Mycolic acids are essential components of the mycobacterial cell wall.[3]

Caption: Simplified overview of mycolic acid biosynthesis and potential inhibition by azetidines.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion)

This protocol describes a standard method for evaluating the antimicrobial activity of new compounds.

Methodology:

-

Media Preparation: Müller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and poured into sterile Petri dishes.[11]

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.

-

Compound Application:

-

Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the azetidine derivative (e.g., dissolved in DMSO) are placed on the agar surface.[11]

-

Well Diffusion: Wells are created in the agar using a sterile cork borer, and a specific volume (e.g., 50 µL) of the compound solution (e.g., 2.5 mg/mL) is added to each well.[8]

-

-

Controls: A negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic like Ampicillin or an antifungal like Fluconazole) are included.[8][13]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-30°C for 48-72 hours for fungi).[8]

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters.[13]

Anti-inflammatory and Neuroprotective Activities

Azetidine derivatives have also shown promise in the treatment of inflammatory and neurodegenerative disorders.[14][15][16]

Anti-inflammatory Effects

Certain azetidine-2-one derivatives of ferulic acid have demonstrated significant in vivo anti-inflammatory potential in both acute and chronic inflammation models.[16] For instance, in a carrageenan-induced acute inflammation model, these compounds exhibited a maximum anti-inflammatory effect 24 hours after administration.[16]

A novel azetidine derivative, KHG26792, has been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in β-amyloid-treated microglial cells.[15] This effect is mediated, in part, through the modulation of the Akt/GSK-3β signaling pathway and by decreasing the translocation of NF-κB.[15]

Caption: Anti-inflammatory signaling pathway modulated by KHG26792.

Neuroprotective Activities

The neuroprotective potential of azetidine derivatives is an emerging area of research.[14] These compounds can exert their effects through various mechanisms, including the modulation of neurotransmitter reuptake and antioxidant and anti-apoptotic pathways.[14]

Novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with K_i_ values as low as 24 nM.[17][18] This makes them potential candidates for the treatment of methamphetamine abuse.[17][18]

Other azetidine derivatives have demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's diseases by mitigating oxidative stress and inhibiting key apoptotic enzymes like caspase-3/7.[14][19]

| Compound | Target/Activity | IC50 / Ki | Reference |

| cis-4-methoxy analog 22b | VMAT2 Inhibition | Ki = 24 nM | [17][18] |

| trans-methylenedioxy analog 15c | VMAT2 Inhibition | Ki = 31 nM | [17][18] |

| Azetidin-2-ylacetic acid deriv. 1 | GAT-1 Inhibition | IC50 = 2.83 µM | [20] |

| Azetidin-2-ylacetic acid deriv. 2 | GAT-1 Inhibition | IC50 = 2.01 µM | [20] |

| Compound 12d | GAT-3 Inhibition | IC50 = 15.3 µM | [20] |

Experimental Protocol: Vesicular [³H]Dopamine Uptake Assay

This protocol is used to assess the inhibitory activity of compounds on VMAT2.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are isolated from rat brains.

-

Assay Mixture: The assay is initiated by adding the isolated vesicles to a buffer solution containing [³H]dopamine and various concentrations of the test azetidine analogs.[17]

-

Incubation: The mixture is incubated to allow for the uptake of [³H]dopamine into the vesicles.

-

Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters to separate the vesicles from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of [³H]dopamine taken up by the vesicles, is measured using a liquid scintillation counter.

-

Data Analysis: The inhibitory potency (Ki) of the azetidine derivatives is determined by analyzing the concentration-dependent inhibition of [³H]dopamine uptake.[17]

Conclusion

The diverse biological activities of novel azetidine derivatives highlight their significant potential in the field of drug discovery.[3][21] The data and protocols presented in this technical guide provide a foundational resource for researchers to further explore and advance this promising class of compounds.[3] Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is essential to fully realize their therapeutic utility in oncology, infectious diseases, and neurology.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 12. benchchem.com [benchchem.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. benchchem.com [benchchem.com]

- 15. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine (B1206935) ring, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in drug design, allowing for the precise positioning of pharmacophoric groups and leading to enhanced potency and selectivity.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of azetidine-containing compounds across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Strategic Value of the Azetidine Scaffold in Drug Design

The utility of the azetidine moiety in medicinal chemistry can be attributed to several key features that make it an attractive component for novel therapeutics[1][3]:

-

Conformational Constraint: The puckered, four-membered ring restricts the conformational freedom of appended functional groups. This pre-organization can enhance binding affinity for the target protein by reducing the entropic penalty upon binding.[1][3]

-

Improved Physicochemical Properties: The introduction of an azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogs. This is particularly beneficial for developing drugs that need to cross the blood-brain barrier.[1]

-

Metabolic Stability: The strained ring of azetidine can influence its metabolic fate, often leading to improved pharmacokinetic profiles.[4]

-

Novel Chemical Space and Exit Vectors: The azetidine ring provides unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and optimization of interactions with target proteins.[1]

Structure-Activity Relationships of Azetidine Scaffolds

The versatility of the azetidine scaffold is evident in its application across a wide range of therapeutic targets. The following sections delve into the SAR of azetidine derivatives in key areas of drug discovery.

Anticancer Activity: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when abnormally activated, plays a crucial role in the development and progression of many human cancers.[5][6] Azetidine-based compounds have emerged as potent and selective inhibitors of STAT3.[3][7][8]

A series of (R)-azetidine-2-carboxamide analogues have been developed that demonstrate sub-micromolar potency in inhibiting STAT3 activity.[7][8] SAR studies have revealed several key insights:

-

The azetidine ring is crucial for potency: Replacing the four-membered azetidine ring with a five-membered proline or a six-membered pipecolamide ring leads to a decrease in STAT3-inhibitory potency.[7][8]

-

Substituents on the carboxamide nitrogen are critical: Aromatic and heteroaromatic substituents are generally favored.

-

Modifications to improve cell permeability are essential: While initial compounds showed high in vitro potency, their cellular activity was limited. The development of analogues with improved physicochemical properties, such as methyl esters, has led to enhanced cellular efficacy.[7]

Table 1: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors [8][9][10]

| Compound ID | Modification | STAT3 DNA-Binding IC50 (µM) | Cell Viability EC50 (µM) (MDA-MB-231 cells) |

| 5a | (R)-azetidine-2-carboxamide | 0.52 - 0.55 | - |

| 5o | (R)-azetidine-2-carboxamide derivative | 0.38 | - |

| 8i | (R)-azetidine-2-carboxamide derivative | 0.34 | - |

| 7e | Carboxylic acid surrogate | - | ~1.9 |

| 7f | Carboxylic acid surrogate | - | ~1.8 |

| 7g | Carboxylic acid surrogate, high-affinity binder (KD = 880 nM) | - | ~0.9 |

| 9k | Carboxylic acid surrogate, high-affinity binder (KD = 960 nM) | - | ~1.0 |

| H172 (9f) | Azetidine-benzo-fused-N-heterocyclic | 0.38 - 0.98 | - |

| H182 | Azetidine-benzo-fused-N-heterocyclic | 0.38 - 0.98 | - |

| H120 (8e) | Azetidine-salicylic acid | 1.75 | - |

| H105 (8f) | Azetidine-salicylic acid | 2.07 | - |

| BP-1-102 | Proline-based lead compound | 6.8 | 10 - 20 |

| SH5-07 | Lead compound | 3.9 | 3.8 |

| SH4-54 | Lead compound | 4.7 | 4.5 |

| Napabucasin | Non-azetidine STAT3 inhibitor | Not reported | - |

| Stattic | Non-azetidine STAT3 inhibitor | ~5.1 | - |

Experimental Protocol: STAT3 DNA-Binding Inhibition Assay (EMSA) [7][9]

This assay determines the direct inhibitory effect of a compound on the DNA-binding activity of STAT3.

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).

-

Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

-

Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 and continue the incubation.

-

Electrophoresis: Separate the protein-DNA complexes by native polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3:DNA complex band using densitometry (e.g., with ImageJ software).

-

Data Analysis: Plot the percentage of inhibition of STAT3 DNA-binding relative to a vehicle control (e.g., DMSO) against the compound concentration to determine the IC50 value.

Signaling Pathway: STAT3 Inhibition by Azetidine Derivatives

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus where it regulates the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[3][11] Azetidine-based inhibitors have been shown to irreversibly bind to the STAT3 protein, preventing its DNA-binding activity.[9][11]

Figure 1. Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

Human cytomegalovirus (HCMV) is a beta-herpesvirus that can cause severe disease in immunocompromised individuals.[1] Azetidine-containing dipeptides have been identified as a promising class of HCMV inhibitors.[1][4]

SAR studies on these dipeptide analogues have highlighted the following requirements for anti-HCMV activity[1][4][12]:

-

N-terminus: A benzyloxycarbonyl (Z) group at the N-terminus is essential for activity.

-

C-terminus: An unsubstituted or aliphatically substituted carboxamide group at the C-terminus is required.

-

C-terminal side-chain: An aliphatic side-chain at the C-terminus is necessary for potent inhibition.

-

Conformation: The conformational restriction imposed by the azetidine ring, leading to a γ-turn-like conformation, appears to be important for antiviral activity.[1][12]

Table 2: Anti-HCMV Activity of Azetidine-Containing Dipeptides [1]

| Compound | R1 (N-terminus) | R2 (C-terminal side-chain) | R3 (C-carboxamide) | EC50 (µM) | CC50 (µM) |

| 1 | Z | i-Bu | H | 2.2 ± 0.5 | >100 |

| 4a | Z | i-Bu | t-Bu | 2.0 ± 0.3 | >100 |

| 11 | Z | Me (from Ala) | H | >100 | >100 |

| 12 | Z | Me (from Ala) | t-Bu | >100 | >100 |

| Ganciclovir | - | - | - | 2.5 ± 0.3 | >100 |

EC50: Effective concentration required to reduce virus plaque formation by 50%. CC50: Cytotoxic concentration required to reduce cell growth by 50%.

Experimental Protocol: HCMV Plaque Reduction Assay [1]

This assay evaluates the ability of a compound to inhibit the replication of HCMV in vitro.

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are seeded in 24-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a specific number of plaque-forming units (PFU) of HCMV (e.g., Davis strain).

-

Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 7-10 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with Giemsa), and the number of plaques in each well is counted.

-

Data Analysis: The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Antibacterial Activity: 7-Azetidinylquinolones

Quinolones are a major class of antibacterial agents. Replacing the traditional piperazine (B1678402) or aminopyrrolidine groups at the C-7 position with an azetidinyl substituent has led to the development of novel quinolones with broad-spectrum activity, particularly against Gram-positive organisms.[8][13][14]

Key SAR findings for 7-azetidinylquinolones include[13][14]:

-

Stereochemistry is critical: The absolute stereochemistry at the asymmetric centers of both the azetidine ring and the quinolone core is crucial for in vitro activity and in vivo efficacy.

-

Substituents on the azetidine ring: The (2S,3R) configuration of a 3-amino-2-methylazetidine moiety generally confers the best antibacterial activity.[13]

-

Substituents on the quinolone core: Variations at the N-1 and C-8 positions significantly influence the antibacterial spectrum and potency. For instance, 7-azetidinyl-8-chloroquinolones have shown promise for further development.[8][14]

Table 3: In Vitro Antibacterial Activity of 7-Azetidinylquinolones (MIC, µg/mL) [14]

| Compound | N-1 substituent | C-8 substituent | S. aureus | S. pyogenes | E. coli | P. aeruginosa |

| Ciprofloxacin | Cyclopropyl | CH | 0.25 | 1 | 0.015 | 0.25 |

| PD 131628 | Ethyl | CF | 0.06 | 0.12 | 0.03 | 0.5 |

| Compound 25a (E-4767) | Cyclopropyl | CCl | 0.008 | 0.03 | 0.008 | 0.25 |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution) [15][16][17]

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antibacterial Susceptibility Testing

Figure 2. General workflow for antibacterial susceptibility testing.

CNS Activity: GABA Uptake Inhibition

Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors.[18][19] These inhibitors could be valuable for treating neurological disorders.

SAR studies of azetidine-based GABA uptake inhibitors have shown that[18][19]:

-

Substitution position matters: Derivatives substituted at the 2-position of the azetidine ring with an acetic acid moiety show good potency at the GAT-1 transporter.

-

Lipophilic N-substituents are key for GAT-1 affinity: The presence of a lipophilic N-substituent, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, is crucial for high GAT-1 inhibitory activity.

-

GAT-3 selectivity: β-alanine analogues with specific N-substituents, like 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, show preferential inhibition of the GAT-3 transporter.

-

Carboxylic acid is important: Replacing the carboxylic acid group with a tetrazole bioisostere results in a loss of potency.

Table 4: GABA Uptake Inhibitory Activity of Azetidine Derivatives [18][19]

| Compound | Azetidine Substitution | N-substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative 1 | 2-acetic acid | 4,4-diphenylbutenyl | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative 2 | 2-acetic acid | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | - |

| 12d | 3-carboxylic acid | 2-[tris(4-methoxyphenyl)methoxy]ethyl | - | 15.3 ± 4.5 |

| 18b | 3-hydroxy-3-(4-methoxyphenyl) | Lipophilic group | 26.6 ± 3.3 | - |

| 18e | 3-hydroxy-3-(4-methoxyphenyl) | Lipophilic group | - | 31.0 ± 4.7 |

Experimental Protocol: GABA Uptake Assay [6][20][21]

This assay measures the ability of a compound to inhibit the uptake of GABA into cells expressing GABA transporters.

-

Cell Culture and Transfection: Use a cell line (e.g., HEK293) transiently or stably transfected with the desired GABA transporter subtype (e.g., GAT-1 or GAT-3).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-HEPES buffer).

-

Incubation: Incubate the cells with the test compound at various concentrations.

-

Radiolabeled GABA Addition: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of GABA uptake against the compound concentration.

Conclusion

The azetidine scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique structural and physicochemical properties have enabled the design and synthesis of potent and selective modulators for a diverse range of biological targets. The SAR studies highlighted in this guide demonstrate the remarkable versatility of this four-membered heterocycle in addressing complex diseases, from cancer and viral infections to bacterial diseases and neurological disorders. As synthetic methodologies for accessing functionalized azetidines continue to advance, and our understanding of disease biology deepens, the azetidine scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines. The continued exploration of this privileged structure holds immense promise for the future of therapeutic intervention.[1][2][4][6]

References

- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. benchchem.com [benchchem.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of amino acid derivatives of quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]

In Silico Modeling of 1-(Azetidin-3-yl)piperidine Interactions: A Technical Guide

Introduction

1-(Azetidin-3-yl)piperidine is a saturated heterocyclic compound featuring both a piperidine (B6355638) and an azetidine (B1206935) ring. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for establishing specific interactions with biological targets. While this compound has been identified as a linker component in Proteolysis Targeting Chimeras (PROTACs), its potential as a standalone pharmacophore warrants investigation.[1] This technical guide outlines a comprehensive in silico modeling workflow to explore the hypothetical interactions of this compound with a selected protein target.

For the purpose of this guide, we will consider a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.[2][3] Specifically, we will use a representative GPCR to illustrate the computational methodologies. The principles and protocols described herein are broadly applicable to other protein targets.

Hypothetical Target Selection & Rationale

The piperidine moiety is a well-established scaffold in ligands targeting central nervous system (CNS) receptors. Therefore, for this illustrative study, a representative aminergic GPCR, such as a dopamine (B1211576) or serotonin (B10506) receptor, is a plausible hypothetical target. We will proceed with a hypothetical model of a generic aminergic GPCR for our in silico analysis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and its hypothetical GPCR target follows a multi-step workflow. This process begins with the preparation of both the ligand and the receptor, proceeds to predict their binding mode and affinity through molecular docking, and culminates in molecular dynamics simulations to assess the stability of the complex.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the in silico modeling of this compound with its target GPCR.

| Computational Method | Metric | Hypothetical Value | Interpretation |

| Molecular Docking | Binding Affinity | -7.5 kcal/mol | Indicates a favorable predicted binding energy. |

| Interacting Residues | Asp110, Ser193, Phe390 | Key amino acids in the binding pocket potentially forming hydrogen bonds and hydrophobic interactions. | |

| Molecular Dynamics | RMSD of Ligand | 1.2 ± 0.3 Å | Suggests the ligand remains stably bound in the binding pocket over the simulation time. |

| RMSF of Binding Pocket | < 1.5 Å | Indicates minimal fluctuation of the binding site residues, contributing to a stable binding environment. | |

| Binding Free Energy | MM/GBSA ΔG_bind | -45.5 ± 5.2 kcal/mol | A more rigorous estimation of the binding free energy, suggesting a strong interaction. |

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols are representative and may require modification based on the specific software used and the nature of the protein target.

Ligand Preparation

-

2D Structure Sketching: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: The 2D structure is converted to a 3D conformation.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Charge Assignment: Partial atomic charges are calculated and assigned to the ligand atoms.

Receptor Preparation

-

Structure Acquisition: The 3D crystal structure of the target receptor is obtained from the Protein Data Bank (PDB).

-

Protein Cleaning: Non-essential water molecules, co-crystallized ligands, and ions are removed from the PDB file.

-

Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., His, Asp, Glu) are assigned based on the physiological pH.

-

Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes.

Molecular Docking

-

Binding Site Definition: The binding pocket on the receptor is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Execution: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding poses of this compound within the defined binding site. The program samples a large number of possible conformations and orientations of the ligand.

-

Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked docked complex is placed in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Ions are added to neutralize the system and mimic physiological salt concentration.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure to ensure a stable starting point for the production simulation.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational dynamics of the ligand-receptor complex.

-